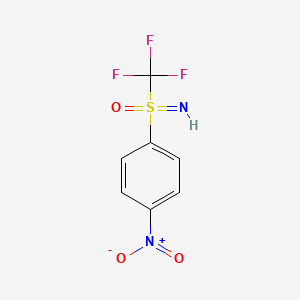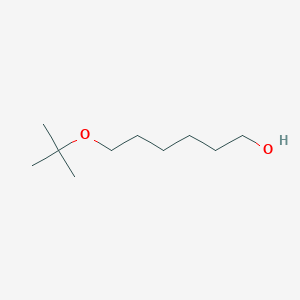
(r)-Phenylethylene carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Phenylethylene carbonate is an organic compound that belongs to the class of carbonates It is a chiral molecule, meaning it has a non-superimposable mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Phenylethylene carbonate typically involves the reaction of phenylethylene oxide with carbon dioxide. This reaction is catalyzed by various catalysts, such as metal complexes or organic bases, under specific conditions of temperature and pressure. The reaction can be represented as follows:
Phenylethylene oxide+CO2→(r)-Phenylethylene carbonate
Industrial Production Methods
In an industrial setting, the production of ®-Phenylethylene carbonate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The choice of catalyst and reaction conditions is crucial to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-Phenylethylene carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.
Reduction: Reduction reactions can yield phenylethylene glycol.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include phenylacetic acid derivatives, phenylethylene glycol, and various substituted phenylethylene compounds.
Wissenschaftliche Forschungsanwendungen
®-Phenylethylene carbonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-Phenylethylene carbonate involves its interaction with specific molecular targets. For example, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products. The pathways involved can include enzymatic catalysis and chemical transformations facilitated by the carbonate group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene carbonate: A similar compound used in the production of polymers and as a solvent.
Propylene carbonate: Another related compound with applications in the chemical industry.
Uniqueness
®-Phenylethylene carbonate is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts
Eigenschaften
CAS-Nummer |
90971-11-2 |
|---|---|
Molekularformel |
C9H8O3 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(4R)-4-phenyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C9H8O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 |
InChI-Schlüssel |
ZKOGUIGAVNCCKH-QMMMGPOBSA-N |
Isomerische SMILES |
C1[C@H](OC(=O)O1)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(OC(=O)O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)


